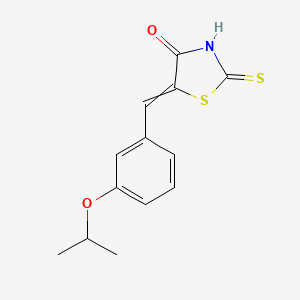

(5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Description

The compound features a mercapto (-SH) group at position 2 and a 3-isopropoxybenzylidene substituent at position 5, which confers unique electronic and steric properties. The stereochemistry (5E) is critical for its biological interactions, as geometric isomerism often dictates binding affinity to target proteins .

Properties

Molecular Formula |

C13H13NO2S2 |

|---|---|

Molecular Weight |

279.4 g/mol |

IUPAC Name |

5-[(3-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C13H13NO2S2/c1-8(2)16-10-5-3-4-9(6-10)7-11-12(15)14-13(17)18-11/h3-8H,1-2H3,(H,14,15,17) |

InChI Key |

OMFWLYLAOJXAOG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C=C2C(=O)NC(=S)S2 |

Origin of Product |

United States |

Biological Activity

(5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's structure includes a thiazole ring, which is known for its diverse pharmacological properties. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on recent studies.

- IUPAC Name : (5E)-5-(3-isopropoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one

- Molecular Formula : C13H13N2O2S2

- CAS Number : 352540-00-2

Synthesis

The synthesis of (5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 3-isopropoxybenzaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one under acidic or basic conditions. The resulting compound can be purified through recrystallization or chromatography techniques.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to (5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one have shown significant inhibitory effects against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Pseudomonas aeruginosa | 0.21 |

| Compound B | Escherichia coli | 0.21 |

| (5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one | Staphylococcus aureus | TBD |

The minimum inhibitory concentration (MIC) values indicate that these compounds could serve as promising candidates for developing new antibiotics.

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored. In vitro studies demonstrated that (5E)-5-(3-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one exhibits cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 6.75 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 8.50 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 7.20 | Inhibition of DNA synthesis |

The IC50 values suggest that this compound effectively inhibits cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

One significant study evaluated the effects of thiazole derivatives on cancer cell lines. The researchers synthesized various analogs and tested their cytotoxicity using MTT assays. Results indicated that certain derivatives exhibited enhanced activity compared to standard chemotherapeutics.

Example Study

In a comparative study involving several thiazole derivatives:

- Objective : To assess the anticancer efficacy of synthesized thiazoles.

- Methodology : MTT assay was conducted on A549 and MCF7 cell lines.

- Findings : Compounds showed IC50 values significantly lower than those of established drugs like doxorubicin.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- (5E)-5-(2-hydroxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one (C₁₁H₉NO₃S₂): The 2-hydroxy and 3-methoxy groups enhance electron donation, stabilizing the benzylidene moiety. The mercapto group facilitates nucleophilic substitutions, but the hydroxyl group introduces susceptibility to oxidation .

- The isopropoxy group mirrors the target compound’s substituent but with added steric bulk .

- (5E)-5-(4-tert-butylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one (C₁₄H₁₇NOS₂): The tert-butyl group introduces significant steric hindrance, which may limit binding to flat enzymatic pockets but enhance lipophilicity .

Table 1: Structural and Electronic Properties

| Compound Name | Substituents | Molecular Formula | Molar Mass (g/mol) | Key Electronic Effects |

|---|---|---|---|---|

| Target Compound | 3-isopropoxybenzylidene | C₁₄H₁₅NO₃S₂ | 309.4 | Balanced electron donation/withdrawal |

| (5E)-5-(2-hydroxy-3-methoxybenzylidene) | 2-hydroxy-3-methoxy | C₁₁H₉NO₃S₂ | 283.3 | Enhanced resonance stabilization |

| (5E)-5-(5-bromo-2-isopropoxybenzylidene) | 5-bromo-2-isopropoxy | C₁₃H₁₂BrNO₂S₂ | 350.3 | Electron withdrawal via bromine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.